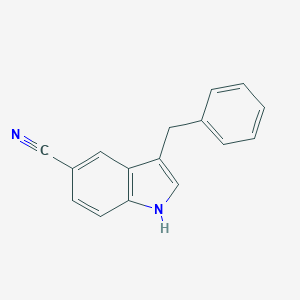

3-benzyl-1H-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

17380-31-3 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-benzyl-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C16H12N2/c17-10-13-6-7-16-15(9-13)14(11-18-16)8-12-4-2-1-3-5-12/h1-7,9,11,18H,8H2 |

InChI Key |

FYYLYGUSDSKOPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=C3)C#N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=C3)C#N |

Other CAS No. |

17380-31-3 |

Synonyms |

3-Benzyl-1H-indole-5-carbonitrile |

Origin of Product |

United States |

Structural Modifications and Derivatization Strategies of 3 Benzyl 1h Indole 5 Carbonitrile

Chemical Transformations at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring is a common site for chemical modification, influencing the electronic properties and steric profile of the molecule. ekb.eg

N-Alkylation and N-Acylation Reactions

N-alkylation of indoles is a fundamental transformation that introduces alkyl or benzyl (B1604629) groups to the indole nitrogen. google.com This can be achieved using various alkylating agents in the presence of a base. For instance, the reaction of an indole with an alkyl or benzyl halide, facilitated by a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), yields the corresponding N-substituted indole. acs.org A similar strategy involves the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) for methylation and benzylation, respectively. google.com

N-acylation is another important modification, often used to introduce an acyl group that can serve as a protecting group or as a precursor for further reactions. lookchem.com A common method involves the reaction of the indole with an acyl halide in the presence of a base. lookchem.com Alternatively, direct coupling of carboxylic acids to indoles can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). lookchem.com

Table 1: Examples of N-Alkylation and N-Acylation Reagents for Indoles

| Reaction Type | Reagent | Base | Solvent |

| N-Alkylation | Alkyl halide | NaH | THF |

| N-Benzylation | Benzyl halide | Cs2CO3 | - |

| N-Methylation | Dimethyl carbonate | DABCO | DMF |

| N-Benzylation | Dibenzyl carbonate | DABCO | DMA |

| N-Acylation | Acyl halide | n-BuLi or NaH | - |

| N-Acylation | Carboxylic acid | DCC/DMAP | CH2Cl2 |

Data sourced from multiple studies. google.comacs.orglookchem.com

Introduction of Heteroaromatic Substituents at N-1

The introduction of heteroaromatic rings at the N-1 position of the indole nucleus can significantly alter the molecule's biological activity. One synthetic route to achieve this involves the reaction of 1H-indole-5-carbonitrile with a hydrochloric salt of a chloromethyl-substituted heteroaromatics, such as 5-(chloromethyl)-1-methyl-1H-imidazole, in dimethylformamide (DMF) with sodium hydride (NaH). This method allows for the direct coupling of the heteroaromatic moiety to the indole nitrogen.

Modifications of the Benzyl Moiety at Position 3

The benzyl group at the C-3 position of the indole ring offers another site for structural diversification.

Functional Group Interconversions on the Phenyl Ring of the Benzyl Group

The phenyl ring of the C-3 benzyl group can be functionalized through various aromatic substitution reactions. These modifications can introduce a range of substituents, thereby altering the steric and electronic properties of the entire molecule. For example, electron-donating groups like methoxy (B1213986) and methyl, or electron-withdrawing groups such as bromo, can be introduced onto the phenyl ring of benzylic alcohols before their coupling with indole-3-carboxylic acids. acs.org

Alterations to the Methylene (B1212753) Linker Structure

The methylene bridge connecting the indole C-3 position to the phenyl ring can also be modified. Research has shown that elongating this methylene spacer can impact biological activity. For instance, in a series of indole derivatives, extending the pentanoic acid chain by an additional carbon atom resulted in a decrease in potency. nih.gov Conversely, the introduction of a sulfonyl group in place of the methyl linker has been explored in the design of multi-target-directed ligands. mdpi.com

Derivatization at the Carbonitrile Group (C-5)

The carbonitrile group at the C-5 position is a versatile functional group that can undergo a variety of chemical transformations.

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). It can also be hydrolyzed to a carboxylic acid under acidic or basic conditions. Furthermore, the nitrile group can be converted to a tetrazole ring system, a common bioisostere for a carboxylic acid, by reaction with agents like trimethylsilyl (B98337) azide. nih.gov In one study, the nitrile group of 1-(2,4-dichlorobenzyl)indole-3-carbonitrile was successfully converted to a tetrazole. nih.gov Another significant derivatization involves the intramolecular cyclization of the nitrile group. For example, the reaction of 1H-indole-5-carbonitrile with p-toluenesulfonyl chloride can lead to N-tosylated intermediates that can undergo further reactions. acs.org

Transformations to Carboxylic Acid Derivatives

The cyano group at the C5 position of 3-benzyl-1H-indole-5-carbonitrile is a key functional handle that can be readily converted into a carboxylic acid or its derivatives, such as amides and esters. This transformation is significant as it introduces a functional group capable of forming critical hydrogen bonds with biological targets.

The most direct route to the corresponding carboxylic acid, 3-benzyl-1H-indole-5-carboxylic acid, is through hydrolysis of the nitrile. This reaction can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis : Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will yield the carboxylic acid directly. libretexts.org

Base-catalyzed hydrolysis : Alternatively, refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), initially produces the carboxylate salt (e.g., sodium 3-benzyl-1H-indole-5-carboxylate). Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgchemistrysteps.com

Once synthesized, the 3-benzyl-1H-indole-5-carboxylic acid can be further derivatized. A prominent example is the formation of amides, which are prevalent in many biologically active molecules. Standard peptide coupling conditions can be employed. For instance, the carboxylic acid can be coupled with various amines in the presence of coupling agents like 1,1'-Carbonyldiimidazole (CDI) or a combination of 1-Hydroxybenzotriazole (HOBt) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) to yield a diverse library of N-substituted 3-benzyl-1H-indole-5-carboxamides. nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Reflux2. HCl (aq) | 3-benzyl-1H-indole-5-carboxylic acid |

| This compound | HCl (aq), Reflux | 3-benzyl-1H-indole-5-carboxylic acid |

| 3-benzyl-1H-indole-5-carboxylic acid | Amine, CDI, THF | N-substituted-3-benzyl-1H-indole-5-carboxamide |

Reduction to Aminomethyl Analogues

The reduction of the C5-nitrile group provides a pathway to 3-benzyl-1H-indol-5-yl)methanamine, introducing a basic aminomethyl group. This primary amine is a valuable functional group for introducing new substituents through N-alkylation or N-acylation, or for forming salts to improve aqueous solubility.

The conversion of the nitrile to the primary amine is typically accomplished using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : Treatment of this compound with LiAlH₄ in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup, is an effective method for this reduction. evitachem.com

Catalytic Hydrogenation : Another common method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), often under pressure.

The resulting aminomethyl group significantly alters the electronic properties and potential molecular interactions of the scaffold compared to the electron-withdrawing nitrile precursor.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. LiAlH₄, THF2. H₂O | (3-benzyl-1H-indol-5-yl)methanamine |

| This compound | H₂, Raney Nickel or Pd/C | (3-benzyl-1H-indol-5-yl)methanamine |

Nucleophilic Additions and Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group in this compound is electrophilic and can, in principle, undergo nucleophilic addition. This allows for the synthesis of various heterocyclic systems when bifunctional nucleophiles are used. For example, reaction with organometallic reagents like Grignard reagents (R-MgBr) would lead to ketones after hydrolysis of the intermediate imine.

While specific examples of cycloaddition reactions involving this compound as the dipolarophile or dienophile are not extensively documented, the indole ring system itself can participate in such reactions. The electron-rich nature of the indole C2-C3 double bond allows it to act as a dienophile in Diels-Alder reactions or to undergo [3+2] cycloadditions with suitable 1,3-dipoles. The reactivity in these cases would be influenced by the substituents on both the indole ring and the benzyl group. The nitrile at C5, being an electron-withdrawing group, would decrease the electron density of the indole system, potentially influencing the regioselectivity and feasibility of such cycloadditions.

Introduction of Additional Substituents onto the Indole Ring System

The this compound scaffold allows for the introduction of additional substituents at several positions, enabling the exploration of a wider chemical space. Key sites for further functionalization include the indole nitrogen (N1) and the C2, C4, C6, and C7 positions of the indole ring.

N-Substitution: The indole nitrogen can be readily alkylated or arylated under basic conditions. google.com Using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl or benzyl halide, leads to N-substituted derivatives. This modification can be used to block the N-H hydrogen bonding potential or to introduce new pharmacophoric elements.

C-H Functionalization and Halogenation: Direct C-H functionalization or electrophilic aromatic substitution can introduce substituents onto the indole core.

Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at the most nucleophilic position, C2, if it is unsubstituted. Iodination can also be achieved, for example at the C3 position of an indole-2-carbonitrile using iodine and potassium hydroxide, creating a handle for further cross-coupling reactions. nih.gov

Nitration: Electrophilic nitration using reagents like nitric acid in sulfuric acid can introduce nitro groups onto the indole ring, as has been demonstrated in the synthesis of nitro-substituted 3-benzylindoles. researchgate.net These nitro groups can subsequently be reduced to amino groups for further derivatization.

Cross-Coupling Reactions: A powerful strategy involves initial halogenation of the indole ring, followed by palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. nih.gov This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the analogues. For example, a 1-benzyl-3-iodo-indole derivative can be coupled with various olefins under Heck conditions (Pd(OAc)₂, KOAc, n-Bu₄NCl in DMF). nih.gov

| Position | Reaction Type | Reagents/Conditions | Resulting Substituent |

| N1 | Alkylation | NaH, Alkyl Halide, DMF | N-Alkyl/N-Benzyl |

| C2/C4/C6 | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| C3 (of related indoles) | Iodination | I₂, KOH, DMF | Iodo (-I) |

| C3 (of iodo-indole) | Heck Coupling | Olefin, Pd(OAc)₂, KOAc | Vinyl/Aryl |

| C3 (of iodo-indole) | Suzuki Coupling | Boronic Acid, Pd Catalyst | Aryl/Heteroaryl |

Conformational Analysis of Derivatized this compound Analogues

The three-dimensional shape and conformational flexibility of this compound derivatives are critical determinants of their interaction with biological targets. The primary source of conformational flexibility arises from the rotation around the single bond connecting the benzylic carbon to the C3 position of the indole ring.

The conformational preferences of these molecules can be investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

NMR Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of protons. For N-benzyl indole derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can help determine the relative orientation of the benzyl group with respect to the indole plane. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are widely used to explore the potential energy surface of flexible molecules. dntb.gov.uadntb.gov.ua By calculating the energy of the molecule as a function of the key dihedral angles, researchers can identify low-energy, stable conformers. Such studies on related 3-benzylindoles have been performed to understand their structure. nih.gov The interplay of steric hindrance and potential non-covalent interactions (e.g., π-π stacking between the indole and the benzyl ring) will dictate the preferred conformations.

Structure Activity Relationship Sar Studies of 3 Benzyl 1h Indole 5 Carbonitrile and Analogues

Elucidating the Mechanistic Role of the 3-Benzyl Group in Biological Target Interactions

The 3-benzyl group of 3-benzyl-1H-indole-5-carbonitrile plays a significant role in its interaction with various biological targets. This substituent can engage in several types of non-covalent interactions, which are crucial for ligand binding and subsequent biological activity.

The specific orientation and conformation of the benzyl (B1604629) group are also critical. The flexibility of the bond connecting the benzyl group to the indole (B1671886) core allows it to adopt various spatial arrangements to optimize its fit within the binding site. The nature of the substituents on the benzyl ring can further modulate these interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring, influencing its ability to engage in π-π stacking or other electronic interactions.

In some contexts, the benzyl group at the 3-position of the indole ring has been shown to be less favorable for certain biological activities compared to other substituents. For example, in a study of 3-substituted-2-carbalkoxy indoles, substitution with a methyl or benzyl group at the N-atom of the indole diminished the activity compared to a methoxy (B1213986) group. nih.gov Conversely, in other molecular frameworks, N-benzylation has been a key step in synthesizing potent derivatives. nih.gov

The following table summarizes the impact of substitutions on the benzyl group on biological activity, drawn from studies of related indole derivatives.

| Compound/Modification | Target/Activity | Key Finding | Reference |

| 3-benzyl-1H-indole derivatives | Anticancer | The benzyl group's orientation and substituents influence binding to protein targets. | |

| N-benzyl indole-derived hydrazones | Anti-Triple Negative Breast Cancer | The position of substituents on the benzyl group affects inhibitory potential. | nih.gov |

| 3-substituted-2-carbalkoxy indoles | Cytotoxicity against CEM cells | N-benzyl substitution diminished activity compared to N-methoxy. | nih.gov |

Analysis of the Carbonitrile Group at Position 5 in Modulating Biological Activity

The carbonitrile (cyano) group at the 5-position of the indole ring is a key modulator of the biological activity of this compound. This group possesses unique electronic and steric properties that significantly influence the molecule's interactions with its biological targets.

The carbonitrile group is strongly electron-withdrawing, which can polarize the indole ring system. This alteration in electron distribution can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with specific amino acid residues in the binding pocket.

The following table illustrates the effect of the carbonitrile group on the biological activity of indole derivatives.

| Compound/Modification | Target/Activity | Key Finding | Reference |

| 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Intermediate for Vilazodone | The 5-carbonitrile group is a key structural feature. | google.com |

| 3-cyano-indole derivatives | Tubulin Polymerization Inhibition | The cyano group at the 3-position restored potent activity. | nih.gov |

| Indole-5-carbonitrile derivatives | Kinase Inhibition | The nitrile group can act as a key hydrogen bond acceptor. |

Impact of N-1 Substitution on Receptor Binding and Enzymatic Modulation

Substitution at the N-1 position of the indole ring is a common strategy to modulate the pharmacological properties of indole-based compounds. The substituent at this position can influence the molecule's affinity for receptors and its ability to modulate enzyme activity through various mechanisms.

Furthermore, the N-1 substituent can engage in specific interactions with the target. For example, a substituent containing a hydrogen bond donor or acceptor can form additional hydrogen bonds, increasing binding affinity. In some cases, substitution at the N-1 position has been shown to significantly enhance biological activity. For instance, methyl substitution at the N-1 position of certain indole derivatives enhanced their anticancer activities by about 60-fold compared to the non-substituted analogues. nih.gov

The nature of the N-1 substituent can also influence the compound's metabolic stability. Strategic modifications at this position can block metabolic pathways that would otherwise inactivate the compound, leading to improved pharmacokinetic properties.

The following table summarizes the effects of N-1 substitution on the biological activity of indole derivatives.

| Compound/Modification | Target/Activity | Key Finding | Reference |

| N-methyl substituted indoles | Anticancer | Methyl substitution at N-1 significantly enhanced activity. | nih.gov |

| 1-benzyl-1H-indole-3-carbaldehyde | Intermediate | N-benzylation is a key synthetic step for various heterocyclic compounds. | |

| 5-fluoro-1-methyl-1H-indole-3-carbonitrile | Anticancer | Methylation at the 1-position enhances metabolic stability. | smolecule.com |

Systematic Evaluation of Indole Ring Substitution Patterns on Ligand-Target Affinity

The systematic evaluation of substitution patterns on the indole ring is a cornerstone of SAR studies, providing a comprehensive understanding of how different substituents at various positions influence ligand-target affinity. The indole ring itself is an electron-rich aromatic system, and its reactivity and interaction with biological targets can be finely tuned by the addition of various functional groups. nih.gov

Substituents on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) can modulate the electronic properties and steric profile of the molecule. For example, the introduction of halogens like fluorine or bromine at the C-5 position has been shown to increase the affinity of certain indole derivatives for the serotonin (B10506) transporter (SERT). mdpi.com Electron-donating groups, such as a methoxy group at the 5th position, have also been found to be favorable for activity in some cases. sci-hub.se

The position of the substituent is also critical. Shifting a substituent from one position to another can drastically alter the binding affinity. For instance, in a series of dopamine (B1211576) receptor ligands, moving a substituent on a phenyl ring from the ortho to the meta or para position resulted in a decrease in activity. nih.gov

A systematic approach to SAR involves synthesizing a library of compounds with diverse substituents at each available position on the indole ring and evaluating their biological activity. This allows for the identification of key "hot spots" on the molecule where modifications have the most significant impact on affinity and selectivity.

The following table provides examples of how different substitution patterns on the indole ring affect biological activity.

| Compound/Modification | Target/Activity | Key Finding | Reference |

| C-5 halogenated indole derivatives | SERT affinity | Fluorine or bromine at C-5 increases potency. | mdpi.com |

| 5-methoxy substituted indole derivatives | Anticancer | Methoxy group at the 5th position is favorable for activity. | sci-hub.se |

| Substituted phenyl ring on indole analogues | Dopamine D2 receptor affinity | Ortho-phenyl electron-donating substituents are most active. | nih.gov |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can be powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective ligands.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, hydrophobicity, size, and shape.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. The resulting QSAR model can be used to predict the activity of new compounds based on their calculated descriptors.

For indole derivatives, QSAR studies have been successfully applied to predict various biological activities, including anticancer and antioxidant effects. nih.govmdpi.com These models have highlighted the importance of specific descriptors, such as the presence of negatively charged acceptor atoms or the surface area of positively charged carbon atoms, in determining the biological activity. nih.gov

The following table presents examples of QSAR models developed for indole derivatives.

| Model Type | Biological Activity | Key Descriptors/Findings | Reference |

| GA-MLR-based QSAR | Anti-Triple Negative Breast Cancer | Identified key molecular descriptors for potent analogues. | nih.gov |

| 2D-QSAR | Pim1 Kinase Inhibition | High predictive accuracy (R²test = 0.96) using PLS regression. | |

| 2D-QSAR | Antioxidant Activity | Recommended promising members for further in vitro investigations. | mdpi.com |

Biological Activity and Mechanism of Action: Mechanistic and Targeted Investigations

Enzyme Inhibition Profiles and Mechanistic Deconvolution

The unique arrangement of the benzyl (B1604629) and carbonitrile functionalities on the indole (B1671886) ring of 3-benzyl-1H-indole-5-carbonitrile suggests the potential for this compound to interact with a variety of enzymes implicated in pathological pathways. The indole ring itself is a privileged structure known to mimic peptides and bind to diverse enzyme active sites. chula.ac.th

Phosphodiesterase 5 (PDE5) Inhibition and Binding Mechanisms

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. Its inhibition leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. nih.gov This mechanism is the basis for the clinical use of PDE5 inhibitors in treating erectile dysfunction and pulmonary arterial hypertension. nih.govgoogle.com

While direct studies on this compound as a PDE5 inhibitor are not currently published, the general class of indole derivatives has been explored for this activity. google.com The core structure of known PDE5 inhibitors often features a heterocyclic system that mimics the purine (B94841) ring of cGMP. The planar indole nucleus of this compound could potentially occupy the active site of PDE5. The benzyl group could form hydrophobic interactions with amino acid residues in the active site, a common feature for potent inhibitors. The nitrile group at the 5-position, being an electron-withdrawing group, could influence the electronic properties of the indole ring system, potentially modulating its binding affinity. Further computational and in vitro studies are necessary to confirm and characterize any PDE5 inhibitory activity.

Alpha-Glucosidase and Alpha-Amylase Enzyme Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. jksus.org A number of indole derivatives have been identified as potent inhibitors of these enzymes. jksus.orgnih.govnih.gov For instance, indole-carbohydrazide derivatives and indole-based 1,2,3-triazole hybrids have demonstrated significant α-glucosidase inhibitory activity, in some cases far exceeding the potency of the standard drug, acarbose. jksus.orgnih.gov

Although no specific data exists for this compound, related indole-5-yl derivatives have been investigated as α-glucosidase inhibitors. researchgate.net The mechanism of inhibition by these compounds often involves interactions with the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. The benzyl group of this compound could potentially fit into a hydrophobic pocket within the enzyme's active site, while the indole nitrogen and the nitrile group could form hydrogen bonds with key amino acid residues.

| Related Compound Class | Enzyme Target | Observed Activity | Reference |

| Indole-carbohydrazide derivatives | α-Glucosidase | Potent inhibition, uncompetitive mechanism | nih.gov |

| Indole-based 1,2,3-triazole hybrids | α-Glucosidase | Excellent inhibitory activity | jksus.org |

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase & α-Amylase | Higher α-glucosidase and lower α-amylase inhibition compared to acarbose | nih.gov |

Tropomyosin Receptor Kinase (TRK) Kinase Inhibition Pathways

The Tropomyosin Receptor Kinase (TRK) family of proteins are involved in neuronal development and function, and their aberrant activation is implicated in various cancers. TRK inhibitors are an emerging class of targeted cancer therapeutics. While there is no direct evidence of this compound inhibiting TRK kinases, the indole scaffold is present in some kinase inhibitors. The general mechanism of kinase inhibition involves binding to the ATP-binding pocket, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins. The development of specific TRK inhibitors is an active area of research.

Tubulin Polymerization Inhibition Mechanisms

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy. eurekaselect.com A significant number of indole derivatives have been developed as tubulin polymerization inhibitors, often binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.govdntb.gov.ua These compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

The structural features of this compound share some resemblance to known indole-based tubulin inhibitors. For instance, arylthioindoles and 3-aroylindoles have shown potent tubulin assembly inhibition. nih.gov The benzyl group at the 3-position could potentially mimic the aroyl group found in some active compounds, engaging in hydrophobic interactions within the colchicine binding site. Modifications at the 5-position of the indole ring have been shown to influence activity, suggesting that the carbonitrile group could play a role in modulating the compound's potency. nih.gov

| Related Compound Class | Binding Site | Mechanism of Action | Reference |

| Arylthioindoles (ATIs) | Colchicine site on β-tubulin | Inhibition of tubulin polymerization, apoptosis | nih.gov |

| 3-Aroylindoles | Colchicine site on β-tubulin | Inhibition of tubulin polymerization | nih.gov |

| Indole-chalcone derivatives | Dual-target | Inhibition of tubulin polymerization and thioredoxin reductase (TrxR) | nih.gov |

Targeting Mycobacterium tuberculosis Enzymes (e.g., InhA, MtTrpAB, GlcB, ArgB, ArgC, ArgD, ArgF)

The indole nucleus is a key structural motif in various compounds with antitubercular activity. chula.ac.th These compounds can target a range of essential enzymes in Mycobacterium tuberculosis. For example, some indole derivatives have been investigated for their ability to inhibit MmpL3, a protein involved in mycolic acid transport. chula.ac.th While there are no specific reports on this compound targeting enzymes such as InhA, MtTrpAB, or those involved in the arginine biosynthesis pathway (ArgB, ArgC, ArgD, ArgF), the general propensity of indole derivatives to act as antimycobacterial agents warrants further investigation of this compound.

Investigation of Other Key Enzyme Targets in Pathological Pathways

The versatility of the indole scaffold suggests that this compound could interact with other enzymes of therapeutic relevance. For instance, derivatives of indole-5-carboxylic acid and indole-5-carbonitrile have been explored as inhibitors of other enzymes. A recent study highlighted that 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are potent xanthine (B1682287) oxidase inhibitors, suggesting that the indole-5-yl moiety can be a valuable scaffold for designing inhibitors of this enzyme, which is a target for the treatment of gout. nih.gov This indicates that the 5-carbonitrile group could be a key pharmacophoric feature.

Furthermore, studies on 1-benzyl-indole-3-carbinol, a structural analog with a benzyl group at a different position, have shown potent anti-proliferative and anti-estrogenic properties in breast cancer cells, suggesting potential interactions with pathways involved in cancer cell growth and hormone signaling. nih.gov

Receptor Interaction Studies: Binding and Modulatory Effects

Scientific research specifically characterizing the receptor binding profile of this compound is not extensively available in current literature. However, studies on structurally related indole compounds provide insights into potential biological targets.

Direct ligand-receptor binding affinity and specificity data for this compound are not prominently documented. Research on analogous structures suggests that the indole scaffold is a versatile pharmacophore. For instance, a series of novel 1-benzyl-1H-indole derivatives, which share the benzyl-indole core but differ in substitution and are modified into quaternary ammonium (B1175870) iodides, have been identified as competitive antagonists for human nicotinic acetylcholine (B1216132) receptors (nAChRs). ambeed.com These related compounds showed varied inhibitory activity at the hα4β2 and hα7 nAChR subtypes, indicating that molecules with this core structure can interact with specific neurotransmitter receptors. ambeed.com However, without direct studies, the specific receptor affinities for this compound remain uncharacterized.

The precise manner in which this compound may modulate receptor function is yet to be fully elucidated. Insights can be drawn from related molecules. For example, the antagonistic activity of 1-benzyl-indole derivatives at nAChRs is determined through Ca2+ influx assays, demonstrating their ability to inhibit receptor activation. ambeed.com

Another related compound, 1-Benzyl-indole-3-carbinol (1-benzyl-I3C), has been shown to disrupt Wnt/β-catenin signaling. This is achieved at or upstream of the Wnt co-receptor LRP6. This disruption leads to the inhibition of downstream gene expression, such as the master melanoma regulator MITF-M, by preventing the interaction of LEF-1 with the gene's promoter. While these findings are for a different molecule, they highlight a potential mechanism for benzyl-indole compounds to interfere with critical signaling pathways.

Cellular and Molecular Mechanisms of Action in Disease Models

While direct studies on this compound are limited, research on analogous compounds provides evidence of anti-proliferative mechanisms.

The related compound 1-benzyl-indole-3-carbinol (1-benzyl-I3C) has been shown to be a potent inhibitor of cell proliferation in melanoma cell lines. Its mechanism involves the targeted inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth. In BRAF-V600E-expressing melanoma cells, 1-benzyl-I3C demonstrates strong anti-proliferative effects, which are enhanced when used in combination with the BRAF inhibitor Vemurafenib. This suggests a coordinated disruption of both the Wnt/β-catenin and oncogenic BRAF signaling pathways.

Table 1: Anti-Proliferative Activity of a Related Indole Compound

| Compound | Cell Line Models | Observed Mechanism of Action | Reference |

|---|---|---|---|

| 1-Benzyl-indole-3-carbinol (1-benzyl-I3C) | G361, DM738, SK-MEL-2 (Melanoma) | Inhibition of Wnt/β-catenin signaling; Downregulation of MITF-M expression. |

The anti-inflammatory mechanisms of this compound have not been specifically detailed. However, a study on a structurally related indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), offers significant insight into potential pathways.

The compound JR19 was found to exert its anti-inflammatory effects by modulating the nitric oxide (NO) pathway. It significantly reduced leukocyte migration in mouse models of inflammation. The mechanism involves the inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC) enzymes. Furthermore, JR19 effectively decreased the levels of key pro-inflammatory cytokines, an effect that was shown to be dependent on the NO pathway.

Table 2: Anti-inflammatory Activity of a Related Indole Derivative (JR19)

| Compound | Key Pathway Investigated | Effect on Inflammatory Mediators | Reference |

|---|---|---|---|

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | iNOS/sGC/NO Pathway | Reduced leukocyte migration; Decreased levels of IL-6, TNF-α, IL-17, and IFN-γ. |

The indole nucleus is a common scaffold in compounds investigated for antimicrobial properties. While specific data for this compound is scarce, general mechanisms for related indole derivatives have been proposed.

Many indole derivatives are thought to exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular components and ultimately cell death. Another proposed mechanism is the inhibition of FtsZ, a protein crucial for bacterial cell division. For example, certain indole derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting FtsZ polymerization and its GTPase activity. Indole derivatives have also been synthesized and tested against Mycobacterium tuberculosis, with some showing potent activity.

Table 3: General Antimicrobial Mechanisms of Action for Indole-Based Compounds

| Pathogen Class | General Mechanism of Action | Specific Target Example | Reference |

|---|---|---|---|

| Gram-positive Bacteria (e.g., MRSA) | Inhibition of cell division. | FtsZ polymerization and GTPase activity. | |

| Gram-positive and Gram-negative Bacteria | Disruption of cell membrane integrity. | Bacterial cell envelope. | |

| Mycobacteria (e.g., M. tuberculosis) | Inhibition of essential cellular processes. | Not specified in abstracts. |

Investigation of Antidiabetic Action through Molecular Targets

The indole scaffold is a core structure in many compounds investigated for antidiabetic properties. nih.gov Research in this area often focuses on key molecular targets that regulate glucose homeostasis, such as protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase. ijddd.com Inhibition of PTP1B can enhance insulin (B600854) signaling, while inhibition of α-glucosidase can delay carbohydrate digestion and glucose absorption. nih.govijddd.com

However, a comprehensive search of scientific literature and chemical databases reveals a lack of specific studies investigating the antidiabetic action of This compound . There are currently no published research findings or data tables detailing its activity against molecular targets such as PTP1B or α-glucosidase. While related indole derivatives have been explored for these properties, the specific activity profile for this compound remains uncharacterized in publicly available research. frontiersin.org

Mechanistic Basis of Anti-tubercular Activity

The indole nucleus is a recognized "privileged structure" in medicinal chemistry and has formed the basis for the development of numerous anti-tubercular agents. nih.gov A variety of indole derivatives have been synthesized and shown to possess activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govwjpsonline.com The mechanisms of these compounds can be diverse, with some targeting the mycobacterial cell wall or specific enzymes essential for bacterial survival. nih.govnih.gov

Despite the general interest in indole derivatives as anti-tubercular candidates, there is no specific research available on the mechanistic basis of anti-tubercular activity for This compound . Searches of scientific literature did not yield any studies that have evaluated this particular compound for its efficacy or mechanism of action against Mycobacterium tuberculosis.

Anticonvulsant Mechanisms and Neurotransmitter Modulation

The central nervous system is a significant target for indole-containing molecules, with many exhibiting anticonvulsant properties. nih.gov A primary mechanism for anticonvulsant action involves the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition via interaction with GABA-A receptors. nih.govmdpi.com This modulation helps to suppress the abnormal neuronal firing that leads to seizures.

Currently, there is no published scientific literature that investigates the anticonvulsant mechanisms or neurotransmitter modulation of This compound . Its potential to act on targets such as the GABA-A receptor has not been reported, and therefore, no data on its anticonvulsant profile is available.

Applications as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools in chemical biology for the investigation of complex biochemical pathways. While various molecules can be designed to serve as probes, there is no information in the scientific literature describing the use of This compound for this purpose. Its potential application as a molecular probe for studying biochemical pathways has not been explored in any published research to date.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein.

Prediction of Binding Modes and Conformational States

For indole (B1671886) derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. For instance, studies on N-benzyl indole-derived hydrazones have utilized molecular docking to predict their interactions with targets involved in triple-negative breast cancer. nih.govrsc.org These simulations reveal that the indole scaffold, along with its substituents, can adopt specific conformations to fit snugly into the binding pocket of a receptor. The benzyl (B1604629) group, in particular, can engage in hydrophobic and π-π stacking interactions, which are crucial for stable binding. In the case of 3-benzyl-1H-indole-5-carbonitrile, it is anticipated that the benzyl group would similarly orient itself to interact with hydrophobic pockets within a target protein, while the indole core could form hydrogen bonds or other polar interactions.

Identification of Critical Amino Acid Residues for Binding

A key outcome of molecular docking simulations is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. For example, in studies of other indole derivatives as anticancer agents, docking has highlighted the importance of residues like Phe404 for π-π stacking interactions. mdpi.com It is plausible that this compound would also form significant interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan through its benzyl and indole rings. The nitrile group at the 5-position could potentially form hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine, further anchoring the molecule within the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions with other molecules.

HOMO-LUMO Analysis and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. For various 3-substituted indoles, computational studies have shown that the HOMO surfaces are often located on the electron-rich indole core and any associated aromatic rings. mdpi.com Conversely, the LUMO surfaces are typically situated on the indole system and electron-withdrawing substituents. mdpi.com For this compound, it is expected that the HOMO would be distributed across the indole and benzyl rings, indicating these as sites of potential electrophilic attack. The LUMO is likely to be influenced by the electron-withdrawing nitrile group, suggesting this region is susceptible to nucleophilic attack.

Electrostatic Potential Surface Mapping and Pharmacophore Identification

Electrostatic potential (ESP) surface mapping illustrates the charge distribution across a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for understanding non-covalent interactions and for identifying a molecule's pharmacophore—the essential features required for biological activity. For indole derivatives, ESP maps typically show negative potential around the nitrogen atom of the indole ring and any electronegative substituents, such as the nitrile group in this compound. The aromatic rings generally exhibit a more neutral or slightly negative potential. This mapping helps in designing new molecules with improved binding affinity by optimizing electrostatic complementarity with the target protein.

Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a binding partner.

MD simulations of indole derivatives have been used to assess the stability of ligand-protein complexes. mdpi.com For example, a 50 ns simulation of an indole derivative bound to the estrogen receptor α (ERα) demonstrated that the ligand maintained a stable interaction throughout the simulation, with minimal fluctuations in the complex. mdpi.com This stability is often attributed to a network of hydrogen bonds and hydrophobic interactions that are maintained over time. For this compound, an MD simulation would likely reveal the dynamic interplay between the benzyl group and hydrophobic residues in the binding pocket, as well as the persistence of any hydrogen bonds formed by the indole nitrogen or the 5-carbonitrile group. These simulations are crucial for confirming the binding modes predicted by molecular docking and for providing a more realistic picture of the binding event.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational tools used to identify and optimize potential drug candidates from large libraries of virtual compounds. These methods are particularly valuable for exploring the chemical space around a core scaffold like indole.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is a strategy that begins with identifying small chemical fragments that bind weakly to a biological target. youtube.com These fragments are then grown or linked together to create a more potent lead compound. youtube.com The indole nucleus is a common starting point in FBDD for developing inhibitors for various protein targets.

One study described the use of FBDD to discover potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in arthritic diseases. nih.gov Through virtual screening, an indole-based inhibitor was identified that bound to the S1' pocket of the protein. nih.gov X-ray crystallography was then used to guide the elaboration of this fragment, leading to a highly potent and selective inhibitor. nih.gov Another example of FBDD is the development of inhibitors for dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a potential target for Down syndrome and Alzheimer's disease, using indole-3-carbonitriles as a starting point. researchgate.net

In a different approach, researchers used a fragment-based strategy to develop selective inhibitors for Mcl-1, an anti-apoptotic protein. nih.gov Starting from a known 1H-indole-2-carboxylic acid inhibitor, they deconstructed the molecule and substituted a benzenesulfonyl group at the 1-position to better access a specific pocket in the protein's binding groove. nih.gov This led to the identification of a compound with significant selectivity for Mcl-1 over the related Bcl-2 protein. nih.gov

Table 1: Examples of Indole-Based Fragments in FBDD

| Target Protein | Initial Fragment Scaffold | Key Findings |

| Matrix Metalloproteinase-13 (MMP-13) | Indole | Identification of a novel binding pattern in the S1' pocket, leading to highly selective inhibitors. nih.gov |

| DYRK1A | Indole-3-carbonitrile | Starting point for the development of inhibitors with decreased molecular mass and lipophilicity. researchgate.net |

| Mcl-1 | 1H-Indole-2-carboxylic acid | Substitution at the 1-position led to a 7.5-fold selectivity for Mcl-1 over Bcl-2. nih.gov |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational technique used in drug discovery to identify structurally novel compounds by replacing the core structure (scaffold) of a known active molecule with a different one, while retaining similar biological activity. nih.gov This strategy is often employed to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to find novel intellectual property. nih.gov

The indole scaffold is a frequent subject of scaffold hopping studies. For instance, researchers have successfully performed scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov This work aimed to overcome resistance to venetoclax, a BCL-2 selective inhibitor, which can be caused by the upregulation of MCL-1. nih.gov

In another study, a scaffold hopping approach was used to identify novel inhibitors of Cyclin G Associated Kinase (GAK). kuleuven.be Starting from isothiazolo[4,3-b]pyridines, thirteen new bicyclic heteroaromatic scaffolds were synthesized, with four showing affinity for GAK in the low micromolar range. kuleuven.be While not directly involving an indole starting point, this demonstrates the principle of exploring diverse heterocyclic systems, a strategy that could be applied to a this compound core.

Lead optimization of indole derivatives often involves computational studies to guide synthetic efforts. For example, in the development of N-benzyl indole-derived hydrazones as potential agents against triple-negative breast cancer, molecular modeling studies, including molecular docking and dynamics, were used to understand the stable interactions of these compounds with their target. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME prediction models are used to assess the drug-like qualities of compounds and to identify potential liabilities before committing to costly and time-consuming experimental studies.

Numerous studies on indole derivatives incorporate in silico ADME predictions. For a series of novel indole derivatives containing pteridine (B1203161) and benzimidazole (B57391) moieties, computational tools were used to predict various ADME parameters. japsonline.com These included human intestinal absorption (HIA), aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 2D6 (CYP2D6) inhibition, hepatotoxicity, and plasma protein binding. japsonline.com

In a study on 1H-indole/5-substituted indole derivatives as potential antioxidant and anti-inflammatory agents, ADME properties were calculated to confirm the drug-like qualities of the synthesized compounds, with many showing zero violations of Lipinski's rule of five. researchgate.neteurekaselect.com Similarly, for a series of heterocyclic moieties linked to an indole core at the 3rd position, the SwissADME online tool was used to calculate ADME properties, with the results indicating no violations of Lipinski's rule. benthamdirect.com

For N-benzyl-3-indole derivatives, molecular docking and ADMET prediction have been used to design potential anticancer drugs. ijaresm.com Likewise, in the development of indole- and/or donepezil-like hybrids for Alzheimer's disease, the synthesized compounds were subjected to in silico ADME screening to analyze their molecular and physicochemical properties. mdpi.com

Table 2: Predicted ADME Properties for Representative Indole Derivatives

| Compound/Series | Predicted Property | Finding |

| Novel Indole Derivatives with Pteridine and Benzimidazole | Human Intestinal Absorption (HIA) | Good absorption predicted for most compounds. japsonline.com |

| Blood-Brain Barrier (BBB) Level | Varied, with some compounds predicted to penetrate the BBB. japsonline.com | |

| Hepatotoxicity | Compounds were predicted to have a high probability of hepatotoxicity, indicating a need for further study. japsonline.com | |

| Plasma Protein Binding | High probability of being highly bound to carrier proteins. japsonline.com | |

| 1H-Indole/5-substituted Indole Derivatives | Lipinski's Rule | Zero violations found, confirming drug-like properties. researchgate.neteurekaselect.com |

| Heterocyclic Moieties-linked Indole Derivatives | Lipinski's Rule | Zero violations found. benthamdirect.com |

| N-benzyl-1H-indol-3-yl Derivatives | Drug-likeness | Validated through ADME predictions for further development. ajchem-a.com |

Applications As Chemical Intermediates and Building Blocks in Advanced Synthetic Chemistry

Precursors for Complex Natural Products and Synthetic Analogues

The 3-substituted indole (B1671886) framework is a common motif in a vast array of natural products, many of which exhibit significant biological activity. magtech.com.cnacs.org Consequently, the synthesis of these complex molecules is a major focus of chemical research. rsc.org Compounds like 3-benzyl-1H-indole-5-carbonitrile are valuable starting materials in this field. The indole ring itself provides the core structure, while the substituents at the 3- and 5-positions offer handles for elaboration into more complex architectures.

While direct applications of this compound in the total synthesis of a specific natural product are not extensively documented in recent literature, the strategic importance of 3-substituted indoles is well-established. magtech.com.cnrsc.org Synthetic strategies often rely on the functionalization of the C3 position of the indole ring to construct the intricate side chains found in nature. acs.org The benzyl (B1604629) group in this compound can be seen as a stable placeholder or a group that can be modified or cleaved in later synthetic steps. The nitrile group at the 5-position is particularly versatile, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing a key point for diversification and the attachment of other molecular fragments.

Key Intermediates in the Synthesis of Therapeutically Relevant Molecules (e.g., Vilazodone)

The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. mdpi.com this compound has been identified as a compound of interest in drug discovery, with investigations into its potential as an anticancer, antiviral, and antimicrobial agent. evitachem.com Its value extends to its role as a precursor for synthesizing more complex, biologically active molecules. evitachem.com

A prominent example that highlights the importance of the 3-substituted-1H-indole-5-carbonitrile scaffold is in the synthesis of the antidepressant drug Vilazodone. While Vilazodone itself is synthesized from the closely related intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile , the synthetic strategies employed are highly relevant. researchgate.nettandfonline.comtandfonline.com In the synthesis of Vilazodone, the 3-(4-chlorobutyl) side chain is used to alkylate a piperazine (B1678402) derivative, forming the final drug molecule. researchgate.netresearchgate.net This underscores the strategic importance of having a modifiable side chain at the C3 position and a nitrile group at the C5 position of the indole ring.

The benzyl group of this compound, while different from the chlorobutyl group in the Vilazodone intermediate, provides a different set of synthetic possibilities. The benzyl group can be involved in various coupling reactions or could be modified through reactions on the phenyl ring, allowing for the synthesis of a different library of potential drug candidates. The general utility of related indole-5-carbonitrile derivatives is evident in the development of various therapeutic agents.

Table 1: Therapeutic Potential of Indole Derivatives

| Compound Class | Therapeutic Area | Example Application/Target |

|---|---|---|

| Substituted Indoles | Oncology | Inhibition of cancer cell proliferation. mdpi.comevitachem.com |

| Substituted Indoles | Infectious Diseases | Antiviral and antimicrobial agents. mdpi.comevitachem.com |

| 3-Substituted-1H-indole-5-carbonitriles | Neurology | Precursors to serotonin (B10506) reuptake inhibitors (e.g., Vilazodone). tandfonline.com |

| Indole-based Maleimides | Oncology, Neurology | Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov |

Building Blocks for Novel Materials in Chemical Science

The unique electronic properties of the indole ring system have led to its incorporation into novel materials for applications in materials science. rsc.orgrsc.org The electron-rich nature of the indole nucleus makes it an excellent candidate for constructing organic semiconductors, conducting polymers, and components for organic light-emitting diodes (OLEDs).

This compound possesses the key structural features required for a monomer in materials synthesis. The indole core can be polymerized, often through linkages at the 2-, 3-, or N-positions, to create conjugated polymers. The presence of the nitrile and benzyl groups can be used to tune the electronic properties, solubility, and solid-state packing of the resulting materials. For instance, the nitrile group is a strong electron-withdrawing group, which can influence the HOMO-LUMO gap of the molecule, a critical parameter for electronic and optoelectronic applications. While specific polymers or materials derived directly from this compound are not widely reported, the broader class of indole derivatives is actively being explored in this area. rsc.org

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The indole scaffold is frequently used in the design of such probes due to its biocompatibility and favorable photophysical properties. nih.govnih.gov Indole derivatives have been successfully developed as fluorescent probes for sensing pH and other biologically relevant analytes. nih.govresearchgate.net

Furthermore, the indole structure serves as a foundation for designing potent and selective enzyme inhibitors, which are invaluable tools for studying enzyme function and validating drug targets. A notable example is the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in a range of diseases including Alzheimer's, type 2 diabetes, and cancer. nih.govnih.gov Many potent GSK-3β inhibitors are based on an indole core, such as 3-benzisoxazolyl-4-indolyl-maleimides. nih.gov The synthesis of these complex inhibitors often begins with simpler, substituted indoles.

This compound represents a versatile starting point for the synthesis of such biological tools. The N-H group of the indole can be readily alkylated or arylated, and the C3-benzyl and C5-nitrile groups can be chemically transformed to append linkers, reporter groups (like fluorophores), or pharmacophores needed for specific biological targets. For example, the synthesis of some GSK-3β inhibitors involves the N-alkylation of an indole derivative, a role the benzyl group could conceptually fulfill or be replaced by. nih.gov

Table 2: Examples of Indole-Based Tools for Biological Research

| Tool Type | Target/Application | Structural Basis |

|---|---|---|

| Fluorescent Probe | pH Sensing | Indole derivatives with protonatable nitrogen atoms. nih.govresearchgate.net |

| Enzyme Inhibitor | Glycogen Synthase Kinase-3β (GSK-3β) | 3-Benzisoxazolyl-4-indolyl-maleimides. nih.gov |

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in De Novo Design of Indole (B1671886) Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govfrontiersin.org These powerful computational tools are being increasingly applied to the de novo design of indole derivatives, offering unprecedented opportunities to explore vast chemical spaces and identify novel molecular structures with desired therapeutic properties. nih.govfrontiersin.org

Predictive Modeling for Synthesis and Biological Activity

A significant challenge in drug development is the accurate prediction of a molecule's synthetic accessibility and biological activity. AI and ML models are being trained on extensive datasets of chemical reactions and biological assays to address this. easpublisher.com For indole derivatives, these models can predict the most efficient synthetic routes, saving valuable time and resources.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in this area. nih.govjapsonline.com By analyzing the structural features of known indole compounds and their corresponding biological activities, these models can forecast the potency and properties of newly designed molecules. nih.govjournal-jop.org For instance, multiple linear regression (MLR) is a statistical method used to develop QSAR models that can estimate the antimicrobial or other biological activities of substituted indole compounds. nih.govjournal-jop.org The goal is to create a statistically significant relationship between the molecular descriptors and the observed activity, which can then be used to guide the design of new, more potent derivatives. bohrium.com

Table 1: Application of Predictive Modeling in Indole Derivative Research

| Modeling Technique | Application | Predicted Outcome | Reference |

| QSAR | Antifungal Activity of Indole Derivatives | Identification of key structural features for enhanced antifungal potency. | bohrium.com |

| 2D-QSAR (MLR) | Antibacterial Activity of Indole Derivatives | Correlation of theoretical chemical descriptors with antibacterial efficacy. | nih.govjournal-jop.org |

| In-silico ADME/Tox | Drug-like Properties of Indole Derivatives | Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | japsonline.com |

Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Indole-5-carbonitrile Synthesis

The development of efficient and selective synthetic methods is paramount for the practical application of 3-benzyl-1H-indole-5-carbonitrile and its analogs. Research is increasingly focused on novel catalytic systems that can overcome the limitations of traditional synthetic routes, offering higher yields, milder reaction conditions, and improved sustainability.

Recent advancements have highlighted the use of various catalysts for the synthesis of 3-substituted indoles. For example, L-proline has been shown to be an effective catalyst for the regioselective synthesis of indolyl-4H-chromene scaffolds. rsc.org Similarly, the development of magnetically recoverable DABCO-functionalized mesoporous poly(ionic liquids) presents an efficient and recyclable catalytic system for the one-pot synthesis of indole derivatives. rsc.org Another innovative approach involves the use of ammonium (B1175870) chloride (NH4Cl), an inexpensive and readily available catalyst, for the synthesis of Schiff bases from spiro[indoline-3,4′-pyran]-3′-carbonitriles. nih.gov The optimization of catalyst concentration has been shown to be crucial for maximizing product yield. nih.gov

Development of Multi-Targeted Ligands Based on the this compound Scaffold

The complexity of many diseases, such as Alzheimer's disease and cancer, often involves multiple pathological pathways. This has led to the emergence of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can interact with multiple biological targets simultaneously. researchgate.netresearchgate.net The this compound scaffold is a versatile platform for the development of such MTDLs.

For example, researchers have designed and synthesized hybrid molecules that combine the pharmacophore of an existing drug with the indole-5-carbonitrile moiety to create compounds with a broader spectrum of activity. mdpi.com One such strategy involved fusing the pharmacophore of donepezil (B133215), an acetylcholinesterase inhibitor, with a substituted 1H-indole-5-carbonitrile to create chimeras that act as AChE inhibitors, 5-HT1A partial agonists, and serotonin (B10506) transporter (SERT) inhibitors for the potential treatment of Alzheimer's disease. mdpi.com Another example is the development of multi-target-directed donepezil-like ligands, where the N-benzylpiperidine motif of donepezil is linked to various heterocyclic systems, including indole, to inhibit both cholinesterases and monoamine oxidases. frontiersin.org

Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how a drug molecule interacts with its biological target at the molecular level is crucial for rational drug design and optimization. Advanced biophysical techniques are providing unprecedented insights into the binding mechanisms of indole derivatives. nih.govresearchgate.net

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are being employed to characterize the interactions between indole-based compounds and their protein targets. researchgate.netrsc.org These methods can reveal detailed information about the binding affinity, thermodynamics, and the specific amino acid residues involved in the interaction. researchgate.net For instance, fluorescence spectroscopy can be used to study the binding of a compound to a protein and determine the quenching mechanism, while molecular docking simulations can provide a theoretical model of the binding pose. researchgate.net Such detailed mechanistic information is invaluable for guiding the design of more potent and selective inhibitors.

Exploration of Novel Biological Targets and Therapeutic Areas for Indole Carbonitrile Compounds

The versatile nature of the indole nucleus suggests that its therapeutic potential extends beyond currently explored areas. mdpi.com Researchers are actively investigating novel biological targets and therapeutic applications for indole carbonitrile compounds. The indole scaffold is a common feature in many natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov

Recent studies have identified indole derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK), a promising target in cancers with NTRK gene fusions. nih.govresearchgate.net Furthermore, the influenza polymerase basic protein 2 (PB2) has been identified as a target for indole-based inhibitors. nih.gov The exploration of indole compounds as MmpL3 inhibitors for the treatment of tuberculosis also represents a significant area of research. rsc.org The broad biological activity of indole derivatives suggests that further screening against a wider range of biological targets could uncover new and unexpected therapeutic opportunities. mdpi.com

Table 2: Investigated Biological Targets for Indole Derivatives

| Biological Target | Therapeutic Area | Type of Indole Derivative | Reference |

| Tropomyosin receptor kinase (TRK) | Cancer | 1H-indole-3-carbonitrile derivatives | nih.govresearchgate.net |

| Acetylcholinesterase (AChE), 5-HT1A, SERT | Alzheimer's Disease | Substituted 1H-indole-5-carbonitrile hybrids | mdpi.com |

| Influenza PB2 Cap Binding Region | Influenza | 7-fluoroindole derivatives | nih.gov |

| Mycobacterial membrane protein large 3 (MmpL3) | Tuberculosis | Indole-2-carboxamides | rsc.org |

| Factor Xa | Blood Coagulation | 3-amidinobenzyl-1H-indole-2-carboxamides | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.